
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine
Übersicht
Beschreibung
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound containing a 1,3,4-oxadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups at the benzyl position .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has indicated that derivatives of 1,3,4-oxadiazole compounds, including those with a benzyl substitution, exhibit significant anticonvulsant properties. A study synthesized several 2-(5-substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole derivatives and evaluated their efficacy against various seizure models. Compounds were tested for their ability to protect against tonic and clonic seizures, with some demonstrating notable activity compared to standard anticonvulsants like phenytoin .
Anti-inflammatory Properties
Compounds similar to 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine have shown promising anti-inflammatory effects. In vivo studies demonstrated that certain oxadiazole derivatives significantly reduced paw swelling in rat models induced by carrageenan. The anti-inflammatory efficacy of these compounds was comparable to established drugs like Indomethacin .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Condensation Reactions : Combining hydrazine derivatives with carboxylic acids or aldehydes to form oxadiazole rings.
- Cyclization Techniques : Utilizing cyclization methods under microwave irradiation for improved yields and reaction times .
The characterization of synthesized compounds is often performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm their structure and purity.
Table 1: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its anticancer effects . Additionally, it can interact with proteins and nucleic acids, leading to its antimicrobial and antifungal activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of substituents.
Benzimidazole Derivatives: Similar in structure but contain a benzimidazole ring instead of an oxadiazole ring.
Uniqueness
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in research and industry .
Biologische Aktivität
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.
The compound exhibits a wide range of biological activities including antibacterial , antiviral , antifungal , and anticancer properties. It interacts with various enzymes and proteins, influencing critical biochemical reactions. For instance, it has demonstrated antimicrobial activity by disrupting bacterial cell wall components.
Table 1: Biological Activities of this compound
Cellular Effects
The compound significantly impacts cellular processes by modulating cell signaling pathways and gene expression. It has been shown to affect the expression of genes involved in inflammatory responses and cellular metabolism. Notably, it inhibits glycogen synthase kinase 3 (GSK-3), which is crucial for regulating cellular proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can alter cellular functions and contribute to its therapeutic effects. For example, its interaction with alkaline phosphatase has been noted to enhance its inhibitory activity against this enzyme .
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound, it was found to induce apoptosis in various cancer cell lines such as MCF-7 and U-937. Flow cytometry assays revealed that the compound acts in a dose-dependent manner, increasing p53 expression and caspase-3 cleavage .
Transport and Distribution
The transport mechanisms of this compound are vital for its biological activity. Specific transporters facilitate its localization within target tissues, enhancing its efficacy.
Subcellular Localization
The localization of this compound within cellular compartments is critical for its function. Post-translational modifications play a significant role in directing the compound to specific organelles where it exerts its biological effects.
Preparation Methods
The synthesis of this compound typically involves cyclization reactions followed by nucleophilic alkylation. Industrial production methods are less documented but generally involve scaling up laboratory synthesis while optimizing yields through recrystallization and chromatography techniques.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(5-benzyl-1,3,4-oxadiazol-2-yl)ethanamine, and what are their mechanistic considerations?
The synthesis typically involves cyclization of acylthiosemicarbazides or hydrazide intermediates. For example, 1,3,4-oxadiazole rings are often formed via dehydrative cyclization using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The benzyl group is introduced via nucleophilic substitution or cross-coupling reactions. Key intermediates, such as hydrazine derivatives, require careful purification to avoid side reactions. Structural confirmation is achieved through NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Post-synthesis characterization employs:
- NMR spectroscopy : Distinct peaks for the ethanamine chain (δ ~2.8–3.5 ppm for CH₂ groups) and aromatic protons (δ ~7.2–7.5 ppm for benzyl substituents).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) aligned with theoretical molecular weights. Fragmentation patterns, such as loss of the oxadiazole ring (C₂H₂N₂O), confirm structural motifs .
- Elemental analysis : C, H, N percentages within ±0.3% of theoretical values.
Q. What preliminary biological activities have been reported for 1,3,4-oxadiazole derivatives structurally related to this compound?
Analogous compounds exhibit:
- Anticancer activity : 5-Aryl-1,3,4-oxadiazoles showed inhibitory effects against CCRF-CEM leukemia cells (% growth inhibition = 68.89) via apoptosis induction .
- Antioxidant potential : IC₅₀ values as low as 15.14 μM in DPPH radical scavenging assays, attributed to electron-donating substituents like methoxy groups .
- Antimicrobial properties : MIC values <10 μg/mL against Gram-positive bacteria (e.g., S. aureus), linked to hydrophobic benzyl groups enhancing membrane penetration .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
The compound is sparingly soluble in aqueous buffers (e.g., PBS, pH 7.4) but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies in simulated gastric fluid (pH 2.0) indicate <10% degradation over 24 hours. Storage at −20°C under inert atmosphere preserves integrity for >6 months .
Q. Which computational tools are used to predict the physicochemical properties of this compound?
Software like Schrödinger’s QikProp calculates logP (~2.5), polar surface area (~60 Ų), and bioavailability scores. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like 5-HT₂A receptors, guided by structural analogs’ binding modes .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the benzyl or oxadiazole rings) influence the compound’s bioactivity and selectivity?
- Electron-withdrawing groups (NO₂, CF₃) : Enhance anticancer activity but reduce solubility. For example, 4-(trifluoromethyl)phenyl analogs showed 2-fold higher cytotoxicity than unsubstituted derivatives .
- Methoxy substitutions : Improve antioxidant capacity by stabilizing radical intermediates. Para-methoxy groups increased DPPH scavenging by 40% compared to ortho-substituted analogs .
- Benzyl vs. heteroaromatic replacements : Pyridyl substitutions reduced antimicrobial activity, suggesting benzyl’s hydrophobicity is critical for membrane interaction .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for similar compounds) arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
- Cell line specificity : Test panels (e.g., NCI-60) to identify lineage-dependent effects.
- Compound purity : Use HPLC (>95% purity) to exclude confounding impurities .
Q. How is the compound’s metabolic fate evaluated in preclinical models, and what are the implications for in vivo studies?
- Microsomal assays : Rat liver microsomes reveal CYP450-mediated oxidation of the benzyl group, forming hydroxylated metabolites.
- Pharmacokinetics : Low oral bioavailability (<20%) due to first-pass metabolism. Intravenous administration achieves plasma concentrations >1 μM for 6 hours .
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measures binding affinity (KD ~10⁻⁶ M) to immobilized receptors like 5-HT₂A .
- Cryo-EM : Resolves binding poses in receptor-ligand complexes, identifying critical hydrogen bonds with Ser159 and hydrophobic interactions with Phe340 .
Q. How can structure-activity relationship (SAR) models guide the design of next-generation analogs?
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with activity. For example, bulky substituents at the oxadiazole 5-position improve anticancer potency .
- Machine learning : Random forest algorithms prioritize substituents (e.g., halogenated benzyl groups) for synthesis based on predicted ADMET profiles .
Eigenschaften
IUPAC Name |
2-(5-benzyl-1,3,4-oxadiazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-6-10-13-14-11(15-10)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQKPPASFROPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640520 | |
Record name | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017232-95-9 | |
Record name | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.